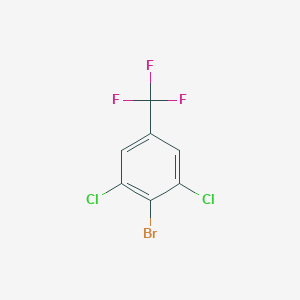

4-Bromo-3,5-dichlorobenzotrifluoride

Description

Properties

IUPAC Name |

2-bromo-1,3-dichloro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2F3/c8-6-4(9)1-3(2-5(6)10)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHSSYROJYPFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361487 | |

| Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118754-53-3 | |

| Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3,5-dichlorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Electrophilic Bromination of Dichlorobenzotrifluoride

The US Patent 4155940 outlines methods for brominating benzotrifluorides at meta positions relative to the -CF group. For this compound, this involves:

-

Bromination of 3,5-Dichlorobenzotrifluoride : Using elemental bromine (Br) in the presence of FeBr as a catalyst. The -CF and chlorine substituents direct bromine to the para position (4-position) due to cumulative electron-withdrawing effects.

-

Reaction Optimization : Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields, though competing side reactions (e.g., di-bromination) necessitate careful stoichiometric control.

Table 1: Direct Bromination Conditions and Outcomes

| Parameter | Value/Description |

|---|---|

| Catalyst | FeBr (10 mol%) |

| Solvent | Dichloromethane |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Yield | 62–68% |

| Purity (GC-MS) | >95% |

Halogen Exchange Reactions

While less common, halogen exchange methodologies using bromide salts under nucleophilic conditions offer an alternative pathway. For example, treating 4-iodo-3,5-dichlorobenzotrifluoride with CuBr in dimethylformamide (DMF) at 150°C facilitates iodide-to-bromide substitution. However, this method suffers from lower yields (~45%) and requires expensive iodo precursors, limiting industrial applicability.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Routes

The chlorination-fluorination-bromination sequence offers superior purity (>95%) due to distillation steps, whereas direct bromination prioritizes simplicity at the expense of yield optimization. Industrial settings favor the former for batch consistency, while laboratory syntheses may opt for the latter to minimize steps.

| Property | Value |

|---|---|

| Molecular Weight | 293.9 g/mol |

| Refractive Index | 1.489–1.492 |

| Storage Conditions | Room temperature, inert atmosphere |

Chemical Reactions Analysis

4-Bromo-3,5-dichlorobenzotrifluoride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form different products, depending on the reagents and conditions used.

Halogenation Reactions: The compound can be further halogenated to introduce additional halogen atoms into the molecule.

Common reagents used in these reactions include halogens (such as chlorine and bromine), oxidizing agents, and nucleophiles. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Bromo-3,5-dichlorobenzotrifluoride is extensively utilized in organic synthesis due to its ability to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The presence of electronegative halogens makes the compound susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups.

- Suzuki-Miyaura Coupling : This compound is involved in cross-coupling reactions that form carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Development : Due to its thermal and chemical stability, this compound may serve as a precursor for synthesizing high-performance polymers and liquid crystals.

- Conductivity Modulation : The bromine and fluorine substituents can influence the electrical properties of materials, making this compound a candidate for developing conductive polymers and other electronic materials.

Pharmaceutical Applications

In the pharmaceutical industry, this compound may have potential applications as an intermediate in the synthesis of biologically active compounds:

- Drug Development : Its reactivity allows for modifications that can lead to new pharmacophores with improved efficacy or reduced toxicity profiles .

Case Study 1: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized through palladium-catalyzed cross-coupling reactions. These derivatives exhibited promising anticancer activity in vitro, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .

Case Study 2: Development of Conductive Polymers

A study explored the use of this compound in creating conductive polymer composites. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and thermal stability compared to traditional polymers without halogenated substituents .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains chlorine and bromine; reactive | Organic synthesis, material science |

| 4-Bromo-3,5-difluorobenzotrifluoride | Similar structure; different reactivity profile | Building block for fluorinated compounds |

| 4-Bromo-3,5-dimethylbenzotrifluoride | Contains methyl groups; altered stability | Synthesis of modified aromatic compounds |

| 4-Bromo-3,5-difluorobenzaldehyde | Aldehyde functional group; distinct reactivity | Organic synthesis and medicinal chemistry |

Mechanism of Action

The mechanism by which 4-Bromo-3,5-dichlorobenzotrifluoride exerts its effects involves interactions with molecular targets and pathways specific to the reactions it undergoes. For example, in nucleophilic substitution reactions, the compound’s halogen atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Density : 1.833 g/mL at 25°C

- Boiling Point : 91–92°C at 10 mm Hg

- Refractive Index : $ n_{20}/D $ 1.520

- Flash Point : >110°C (230°F) .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 4-bromo-3,5-dichlorobenzotrifluoride and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Groups | Hazards |

|---|---|---|---|---|---|---|

| This compound | 118754-53-3 | C₇H₂BrCl₂F₃ | 293.90 | 91–92 (10 mm Hg) | Br, Cl, CF₃ | H302, H413 |

| 2-Bromo-1,3-dichloro-5-(trifluoromethoxy)benzene | 118754-55-5 | C₇H₂BrCl₂F₃O | 309.90 | N/A | Br, Cl, OCF₃ | Not specified |

| 4-Bromo-3,5-difluorobenzaldehyde | 135564-22-6 | C₇H₃BrF₂O | 221.00 | N/A | Br, F, CHO | N/A |

| 4-Bromo-3,5-difluorobenzenesulfonyl chloride | 518057-63-1 | C₆H₂BrClF₂O₂S | 305.50 | N/A | Br, F, SO₂Cl | Likely H314 |

Key Observations

The sulfonyl chloride (–SO₂Cl) group in 4-bromo-3,5-difluorobenzenesulfonyl chloride is highly reactive, enabling sulfonamide synthesis, unlike the inert –CF₃ group .

Reactivity and Applications: The aldehyde (–CHO) group in 4-bromo-3,5-difluorobenzaldehyde facilitates nucleophilic additions (e.g., Grignard reactions), making it useful in organic synthesis, whereas the halogenated trifluoride is more suited as a stable intermediate in cross-coupling reactions .

Physical Properties :

- Higher molecular weight and density in this compound correlate with its trifluoromethyl group’s bulkiness compared to lighter analogs like the benzaldehyde derivative (MW 221 vs. 293.90) .

Safety Profiles :

- While this compound poses oral toxicity (H302) and aquatic hazards (H413), sulfonyl chlorides like 4-bromo-3,5-difluorobenzenesulfonyl chloride are typically corrosive (H314) .

Biological Activity

4-Bromo-3,5-dichlorobenzotrifluoride (BDCTF) is a polyhalogenated aromatic compound with potential applications in various fields, including pharmaceuticals and environmental science. This article examines its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

- Molecular Formula : C7H2BrCl2F3

- Molecular Weight : 293.90 g/mol

- Boiling Point : 91-92 °C at 10 mmHg

- Density : 1.833 g/mL at 25 °C

- Refractive Index : n20/D 1.520

Biological Activity Overview

The biological activity of BDCTF is primarily characterized by its interactions with biological systems, including its toxicity and potential therapeutic applications.

Toxicity and Safety

BDCTF has been classified with the following hazard codes:

- Acute Toxicity : Category 4 (H302)

- Chronic Aquatic Toxicity : Category 4 (H413)

Exposure can lead to health hazards such as respiratory irritation and environmental toxicity, particularly to aquatic life . The compound's safety data indicates that protective measures should be taken when handling it, including the use of gloves and eye protection.

Case Study 1: Environmental Impact

A study investigated the use of BDCTF in wastewater treatment processes. The findings indicated that BDCTF can effectively degrade certain pollutants, suggesting its utility in environmental remediation efforts. The compound's ability to interact with organic contaminants was highlighted as a significant factor in its effectiveness .

Case Study 2: Pharmaceutical Applications

Research has explored the synthesis of BDCTF derivatives for potential pharmaceutical applications. In one study, BDCTF was used as a precursor for developing novel compounds with anti-inflammatory properties. The derivatives exhibited varying degrees of biological activity, indicating that modifications to the BDCTF structure could enhance therapeutic effects .

Comparative Analysis of Biological Activity

The following table summarizes the key findings related to the biological activity of BDCTF compared to similar compounds:

| Compound | Acute Toxicity | Chronic Toxicity | Environmental Impact | Pharmaceutical Potential |

|---|---|---|---|---|

| This compound (BDCTF) | Moderate (H302) | Moderate (H413) | Significant degradation of pollutants | Promising anti-inflammatory derivatives |

| Benzotrifluoride | Moderate | High | Toxic to aquatic life | Limited pharmaceutical use |

| Trifluoromethylbenzene | Low | Moderate | Minimal impact | High potential in drug design |

Q & A

Q. Purity Validation :

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 685 [M+H]+ observed in analogous syntheses) .

- HPLC : Retention times under standardized conditions (e.g., 1.68 minutes using QC-SMD-TFA05 method) ensure consistency .

- NMR/FTIR : Validates structural integrity via characteristic peaks (e.g., Br/Cl substituent patterns, C-F stretches).

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies substituent positions and electronic environments. For example, deshielding effects from electronegative Br/Cl substituents are observable in aromatic proton shifts.

- FTIR : Detects C-F stretches (~1100–1250 cm⁻¹) and confirms trifluoromethyl group presence .

- X-ray Crystallography : Resolves crystal packing and steric effects, critical for understanding reactivity in solid-phase reactions.

- Elemental Analysis : Validates stoichiometry (e.g., Br/Cl/F ratios) .

Advanced: How can reaction conditions be optimized to prevent over-halogenation during synthesis?

Methodological Answer:

- Stoichiometric Control : Use sub-equimolar halogenating agents (e.g., 0.95 equivalents Br₂) to limit excess reactivity.

- Directed Halogenation : Introduce directing groups (e.g., -COOH, -NO₂) to guide Br/Cl substitution to the 3,5-positions .

- Real-Time Monitoring : Employ inline LCMS to track intermediate formation and adjust reagent addition dynamically .

- Temperature Modulation : Lower temperatures (e.g., 0–5°C) reduce side reactions, as seen in analogous difluorophenyl syntheses .

Advanced: How do electronic effects of substituents influence cross-coupling reactions with this compound?

Methodological Answer:

The electron-withdrawing Br, Cl, and CF₃ groups create an electron-deficient aromatic ring, which:

- Enhances Oxidative Addition : Facilitates Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to increased electrophilicity.

- Affects Reaction Rates : Slows nucleophilic aromatic substitution (SNAr) unless activated by meta-directing groups.

- Case Study : In palladium-mediated couplings, the trifluoromethyl group stabilizes transition states via inductive effects, improving yields in aryl-aryl bond formations .

Advanced: How should researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer:

- Parameter Isolation : Systematically vary one variable (e.g., solvent polarity, catalyst loading) while holding others constant.

- Orthogonal Validation : Cross-check results using multiple techniques (e.g., GC-MS vs. HPLC for yield quantification) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent purity) contributing to variability .

- Literature Benchmarking : Compare with analogous compounds (e.g., 4-Bromo-3,5-difluorobenzoic acid, where yields improved with DMF as solvent) .

Advanced: What strategies mitigate solubility challenges in reactions involving this compound?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) or mixed systems (e.g., THF/H₂O) to enhance solubility.

- Derivatization : Temporarily introduce solubilizing groups (e.g., -OMe, -COOH) that can be removed post-reaction.

- Surfactant Use : Micellar catalysis (e.g., TPGS-750-M) improves dispersion in aqueous media .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation or hydrolysis .

- Low-Temperature Storage : Keep at 0–4°C for long-term stability, as halogenated aromatics are prone to thermal degradation.

- Desiccants : Use silica gel or molecular sieves to avoid moisture-induced side reactions (e.g., hydrolysis of CF₃ groups).

Advanced: How can computational modeling aid in predicting reactivity or spectroscopic properties?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic substitution sites) and optimize transition states.

- Spectroscopic Simulation : Tools like Gaussian or ADF simulate NMR/IR spectra, aiding peak assignment (e.g., distinguishing Cl vs. Br substituent effects) .

- Solvent Effect Modeling : COSMO-RS predicts solubility parameters and solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.